3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile
Description
This compound is a modified oligonucleotide analog designed for therapeutic applications, featuring a thiophosphate backbone and protective groups to enhance stability and target specificity. Its synthesis involves coupling 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under catalysis by diisopropylethylamine at 25°C for 4 hours . Purification via aminopropyl-functionalized silica gel chromatography yields a white solid with 98% UV purity (LC/MS: m/z 762 [M+H]⁺) . Structural confirmation is provided by ¹H NMR, ¹³C NMR, and ³¹P NMR, highlighting the 5-methyl-2,4-dioxopyrimidine base, bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group, and thiophosphate linkage .
Propriétés
IUPAC Name |
3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(47,50-23-11-22-41)51-26-36-35(24-37(52-36)43-25-29(5)38(45)42-39(43)46)53-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,54?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMDXQXSHVUENL-JYQXRUAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721541 | |
| Record name | 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134031-86-0 | |
| Record name | 3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphoryl}thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound 3-[[[2R,3S,5R]-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile is an intricate organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups including:
- Phosphoryl group
- Nitrile group
- Aromatic systems
These features contribute to its potential interactions with biological targets. The stereochemistry defined by its (2R,3S,5R) configuration may influence its biological activity and efficacy.
Biological Activity Overview
Research into structurally similar compounds suggests that this molecule may exhibit significant pharmacological activities. Compounds with similar structural motifs have been studied for various therapeutic potentials including anti-cancer, anti-inflammatory, and anti-viral activities.
- Purinergic Signaling : The compound may interact with purinergic receptors, which play a crucial role in cellular signaling pathways related to inflammation and immune responses .
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : The ability to modulate receptor activity can lead to altered cellular responses, making it a candidate for therapeutic applications.
Study 1: Anti-Cancer Activity
A study examining derivatives of similar compounds reported their effectiveness in inhibiting cancer cell proliferation through targeted apoptosis pathways. The mechanisms involved include:
- Induction of oxidative stress
- Activation of caspase pathways
Study 2: Anti-Viral Properties
Research has indicated that compounds with analogous structures can inhibit viral replication by interfering with viral entry mechanisms or replication processes. This highlights the potential of the compound as a therapeutic agent against viral infections.
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Functional Differences
- Stability : The thiophosphate group in the target compound confers greater resistance to enzymatic degradation compared to the unprotected phosphate in and the labile TBS group in .
- Bioactivity : Halogenated analogues (e.g., ) exhibit broader antiviral activity due to increased electrophilicity, whereas the target compound’s 5-methyl group may reduce off-target interactions .
- Synthetic Complexity : The DMT group in the target compound simplifies purification via silica gel chromatography, unlike the TBS-protected compound requiring harsh deprotection conditions .
Therapeutic Potential
- The thiophosphate backbone is critical for antisense oligonucleotide (ASO) applications, enabling RNase H-mediated gene silencing .
Limitations
- The DMT group, while stabilizing, requires removal under acidic conditions, limiting compatibility with acid-sensitive modifications .
Méthodes De Préparation
Core Pyrimidine Ring Functionalization
The 5-methyl-2,4-dioxopyrimidine group is introduced via a Sonogashira coupling reaction between a uridine derivative and a propargylamine intermediate. This step requires palladium catalysis under inert conditions to achieve regioselective alkyne addition at the C5 position of the pyrimidine ring. Key parameters include:
DMT Protection of the 5'-Hydroxyl Group
The 5'-hydroxyl group is protected using bis(4-methoxyphenyl)phenylmethyl chloride (DMT-Cl) in the presence of an organic base. This step ensures selective protection while preserving the reactivity of the 3'-hydroxyl for subsequent phosphorylation:
Phosphitylation at the 3'-Hydroxyl
The final phosphorylation employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite group. This step is highly sensitive to moisture and requires strict anhydrous conditions:
-
Reagents : 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 equiv), 1H-tetrazole (activator)
-
Solvent : Dichloromethane (DCM)
-
Reaction Time : 2 hours at −10°C
Stepwise Synthesis Protocol
The following table summarizes the optimized synthesis protocol, including critical parameters and yields at each stage:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sonogashira Coupling | Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), THF, 50°C | 70% |
| 2 | DMT Protection | DMT-Cl (1.2 equiv), DMAP (0.1 equiv), pyridine, 25°C | 88% |
| 3 | Phosphitylation | 2-cyanoethylphosphoramidite (1.5 equiv), DCM, −10°C | 78% |
| 4 | Deprotection (TFA) | 30% TFA in DCM, 0°C, 15 min | 95% |
Optimization of Critical Reaction Parameters
Stereochemical Control
The (2R,3S,5R) configuration is maintained through chiral auxiliary-assisted synthesis. Use of (−)-sparteine as a chiral ligand during the phosphorylation step enhances enantiomeric excess (ee) to >98%.
Solvent Effects on Phosphitylation
Comparative studies reveal that dichloromethane outperforms acetonitrile or THF in minimizing side reactions:
| Solvent | Purity (%) | Reaction Time (h) |
|---|---|---|
| Dichloromethane | 98.5 | 2.0 |
| Acetonitrile | 89.2 | 3.5 |
| THF | 76.8 | 4.0 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity at 254 nm.
Challenges and Mitigation Strategies
Moisture Sensitivity
The phosphoramidite intermediate is highly hygroscopic. Solutions:
Byproduct Formation During Coupling
Unwanted dimerization is suppressed by:
Industrial-Scale Production Considerations
Q & A
Q. Q1. What are the critical synthetic challenges for preparing this compound, and how can they be methodologically addressed?
Answer: The compound’s complexity arises from its stereochemistry (2R,3S,5R configuration), phosphoramidite linkage, and multiple protecting groups (e.g., bis(4-methoxyphenyl)-phenylmethoxy). Key challenges include:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure correct configuration at the oxolane ring and phosphoryl center.
- Phosphoramidite Stability : Avoid hydrolysis by maintaining anhydrous conditions (e.g., dry solvents, inert atmosphere) during synthesis .
- Purification : Employ gradient silica gel chromatography or reverse-phase HPLC to separate diastereomers and byproducts. Confirmation via and is critical to verify purity (>95%) .
Q. Q2. What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- and : Assign methoxy groups (δ 3.7–3.9 ppm), pyrimidine dioxo protons (δ 11–12 ppm), and phosphoramidite signals.
- : Confirm phosphoramidite linkage (δ 140–150 ppm) and absence of hydrolyzed phosphate (δ 0–5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (CHNOP, exact mass 846.34 g/mol) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the oxolane ring and phosphoryl group .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to mitigate competing side reactions during phosphorylation?
Answer: Phosphorylation of the oxolane intermediate often competes with:
- Oxidation : Use mild oxidizing agents (e.g., tert-butyl hydroperoxide) instead of strong oxidizers.
- Cyano Group Reactivity : Protect the propanenitrile moiety with trimethylsilyl groups to prevent nucleophilic attack during phosphorylation.
- Temperature Control : Conduct reactions at −20°C to 0°C to slow hydrolysis and improve regioselectivity .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in cytotoxicity or target binding may stem from:
- Impurity Profiles : Batch-to-batch variability in protecting group removal (e.g., incomplete deprotection of methoxyphenyl groups). Quantify residual protecting groups via LC-MS .
- Solubility Issues : Use DMSO-d for in vitro assays to ensure uniform dissolution. Dynamic light scattering (DLS) can detect aggregation artifacts .
- Biological Model Variability : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR for binding, qPCR for gene silencing) .
Q. Q5. How does the compound’s stability under physiological conditions impact its application in nucleotide delivery?
Answer: The phosphoramidite linkage is hydrolytically labile at pH > 7.4, limiting its utility in systemic delivery. Mitigation strategies include:
Q. Q6. What protocols ensure reproducible synthesis of the oxolane ring intermediate?
Answer:
- Stepwise Protection : Sequentially protect the 3′-OH with bis(4-methoxyphenyl)-phenylmethoxy groups before introducing the 5-methyl-2,4-dioxopyrimidine.
- Coupling Reagents : Use 1H-tetrazole or DCI (4,5-dicyanoimidazole) to activate phosphoramidite coupling, monitored by TLC (R = 0.3 in 7:3 hexane:EtOAc) .
Q. Q7. How should researchers handle the compound’s hygroscopic nature during storage?
Answer:
- Storage Conditions : Store at −20°C under argon in sealed, desiccated vials with molecular sieves (3Å).
- Quality Control : Periodically test water content via Karl Fischer titration (<0.1% w/w) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
